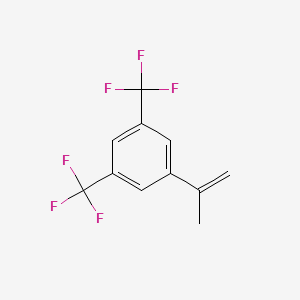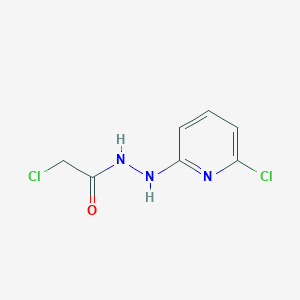
1-(4-(Methylthio)phenyl)-2-phenylethanone
Übersicht
Beschreibung
1-(4-(Methylthio)phenyl)-2-phenylethanone, also known as Methylenedioxyphenylpropanone (MDP2P), is an organic compound commonly used in the synthesis of illegal drugs such as MDMA and amphetamines. Despite its association with illicit drug production, MDP2P has significant scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
1-(4-(Methylthio)phenyl)-2-phenylethanone has been explored in the field of pesticide development. Research indicates that derivatives of this compound, such as (2-methylthio)-1-phenylethanone benzoylhydrazones, have been designed and synthesized, showing promising fungicidal and insecticidal activities. For instance, one derivative demonstrated significant inhibition against pathogens like Botrytis cinerea and Gibberella zeae (Huang Ming-zhi & Huang Ke-long, 2004).
Chemical and Physical Analysis
The compound has been used in the study of regioselectivity in chemical reactions, particularly in the cyclization reaction with α-bromoketone. This research is vital in understanding the formation of various chemical structures and is useful in the creation of potential drugs (L. Perekhoda et al., 2017).
Structural Studies
In structural chemistry, derivatives of 1-(4-(Methylthio)phenyl)-2-phenylethanone have been synthesized, such as 2-(4-Methoxybenzylthio)-1-phenylethanone. These compounds are analyzed for their solid-state structures, providing insights into the conformation of b-ketosulfides and b-ketosulfones and their electronic interactions. This research contributes to the understanding of the molecular structure and properties of these compounds (M. R. P. Heravi et al., 2009).
Supramolecular Architecture
The compound is also used in the study of supramolecular chemistry. For instance, adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and acidic components involve extensive hydrogen bonding and other noncovalent interactions. Such studies are essential for understanding the formation and stability of organic acid–base adducts (Shouwen Jin et al., 2011).
Diverse Synthesis Applications
1-(4-(Methylthio)phenyl)-2-phenylethanone and its derivatives serve as templates for synthesizing various heterocyclic scaffolds. These compounds play a significant role in the synthesis of novel heterocycles, which are crucial in drug development and material science (Vijayalaxmi Amareshwar et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-methylsulfanylphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSWQXIWFZTMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375020 | |
| Record name | 1-(4-(methylthio)phenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylthio)phenyl)-2-phenylethanone | |
CAS RN |
73242-07-6 | |
| Record name | 1-(4-(methylthio)phenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

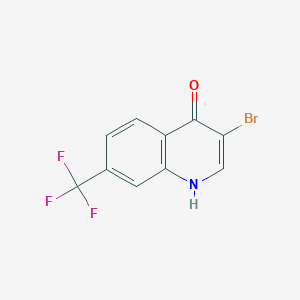
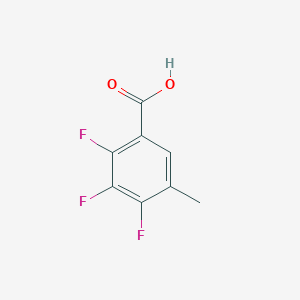
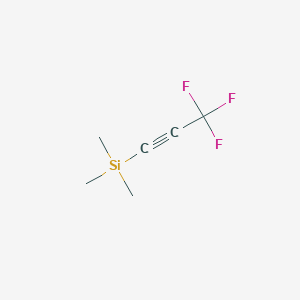
![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)
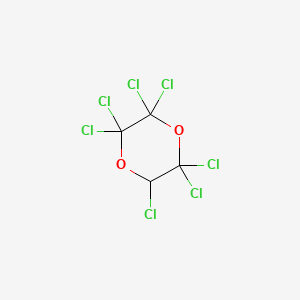
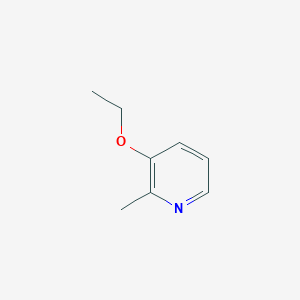
![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)

